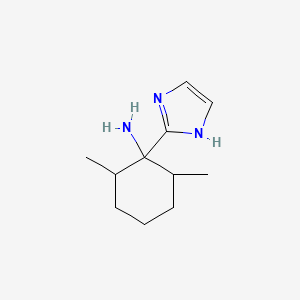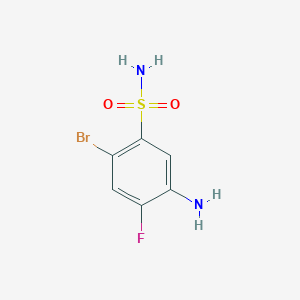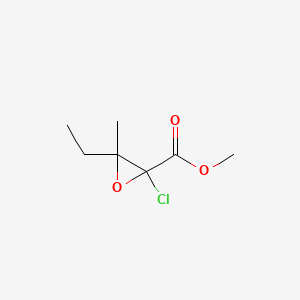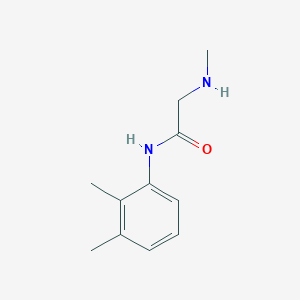
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic organic compound that contains a triazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. The reaction is often catalyzed by copper(I) salts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the production process.
化学反应分析
Types of Reactions
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the triazole ring.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with functional groups such as amino, thiol, or hydroxyl groups.
Oxidation Reactions: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Reactions:
科学研究应用
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
作用机制
The mechanism of action of 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The triazole ring provides stability and specificity to the compound, allowing it to selectively interact with its targets.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)furfural: Another chloromethyl-substituted heterocycle with applications in materials science and organic synthesis.
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole: A bromine analog with similar reactivity and applications.
5-(Hydroxymethyl)-1-methyl-1H-1,2,3-triazole: A hydroxyl-substituted derivative with different chemical properties and applications.
Uniqueness
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C4H6ClN3 |
|---|---|
分子量 |
131.56 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1-methyltriazole |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(2-5)3-6-7-8/h3H,2H2,1H3 |
InChI 键 |
LZOZTMYGNUADNT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)
![tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13227951.png)

![6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13227957.png)
![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13227975.png)






![2-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13227999.png)
